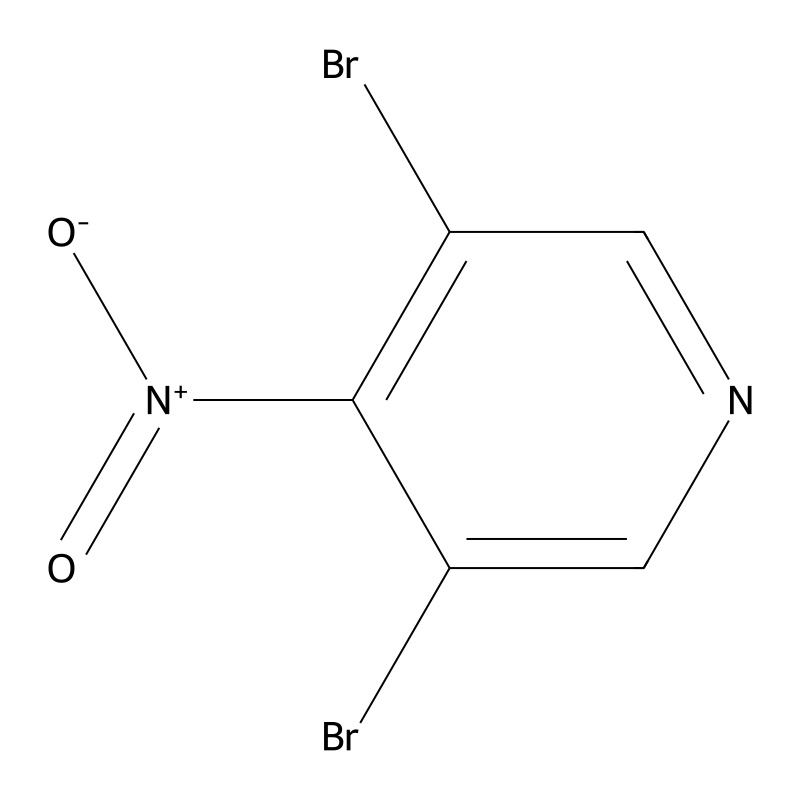

3,5-Dibromo-4-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Imidazo[4,5-c]pyridines

Field: Organic Chemistry.

Application: Imidazo[4,5-c]pyridines are synthesized from 4-aminopyridine.

Method: The reaction of 4-aminopyridine with the N-nitropyridinium ion forms imidazo[4,5-c]pyridines.

Results: Imidazo[4,5-c]pyridines have been synthesized from 4-aminopyridine.

Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines

Application: 4-Substituted-2-alkylamino-5-nitropyridines are synthesized from 3-nitropyridine and 4-substituted-3-nitropyridines.

Synthesis of Trifluoromethylpyridines

Field: Agrochemical and Pharmaceutical Industries.

Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries.

Method: The synthesis of TFMP derivatives involves various chemical reactions.

Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.

Synthesis of 2,3,5-Trichlorotrifluoromethylpyridine

Application: 2,3,5-Trichlorotrifluoromethylpyridine is synthesized from 2-chloro-3-(trifluoromethyl)pyridine.

Results: 2,3,5-Trichlorotrifluoromethylpyridine has been synthesized.

Synthesis of 2,3-Dichlorotrifluoromethylpyridine

3,5-Dibromo-4-nitropyridine is an organic compound characterized by the molecular formula . It features two bromine atoms located at the 3 and 5 positions of the pyridine ring, along with a nitro group at the 4 position. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound is known for its electrophilic nature, making it reactive towards various nucleophiles and enhancing its utility in organic synthesis.

Currently, there is no documented information on the specific mechanism of action of 3,5-Dibromo-4-nitropyridine in any biological system.

- Potential irritant: Similar to other aromatic bromides, 3,5-Dibromo-4-nitropyridine could be an irritant to skin, eyes, and respiratory system upon contact or inhalation [].

- Potential health risks: Long-term exposure to aromatic nitro compounds has been linked to some health concerns. However, specific effects of 3,5-Dibromo-4-nitropyridine require further investigation.

- Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium methoxide and ammonia.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

- Oxidation Reactions: The compound can also undergo oxidation, particularly at the nitrogen atom, leading to the formation of N-oxides.

Major Products Formed- From substitution reactions: 3,5-diamino-4-nitropyridine, 3,5-dithio-4-nitropyridine.

- From reduction reactions: 3,5-dibromo-4-aminopyridine.

The synthesis of 3,5-dibromo-4-nitropyridine typically involves the bromination of 4-nitropyridine. This reaction is conducted using bromine in the presence of a suitable catalyst under controlled conditions to ensure selective bromination at the desired positions. Industrial production follows similar synthetic routes but utilizes optimized conditions to maximize yield and purity.

Synthetic Routes- Bromination Reaction: Reacting 4-nitropyridine with bromine.

- Catalytic Conditions: Utilizing catalysts such as iron or aluminum bromide to facilitate the reaction.

3,5-Dibromo-4-nitropyridine has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drug compounds.

- Material Science: Its unique electronic properties make it useful in developing new materials.

- Organic Synthesis: The compound is employed as a building block for synthesizing more complex organic molecules.

Interaction studies involving 3,5-dibromo-4-nitropyridine focus on its reactivity with other chemical species. For instance:

- It can interact with nucleophiles in substitution reactions.

- Its nitro group may participate in redox reactions, influencing its biological activity.

These interactions are crucial for understanding its potential applications in medicinal chemistry and material sciences.

Several compounds share structural similarities with 3,5-dibromo-4-nitropyridine. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,5-Dichloro-4-nitropyridine | Contains chlorine instead of bromine; different reactivity profile. | |

| 3,5-Difluoro-4-nitropyridine | Fluorine substituents alter electronic properties significantly. | |

| 3,5-Diiodo-4-nitropyridine | Iodine atoms provide distinct reactivity compared to bromine. | |

| 3-Bromo-4-nitropyridine | Mono-brominated variant; less reactive than dibrominated form. | |

| 4-Nitropyridine | Lacks halogen substituents; simpler structure affecting reactivity. |

Uniqueness

3,5-Dibromo-4-nitropyridine is unique due to the presence of two bromine atoms that enhance its reactivity compared to its chloro and fluoro analogs. This distinct halogenation pattern influences both its chemical behavior and potential biological activity.

Regioselective Bromination Techniques for Pyridine Derivatives

Regioselective bromination of pyridine derivatives requires precise control to avoid over-halogenation. Two dominant strategies emerge:

Electrophilic Bromination:

Using bromine (Br₂) with Lewis acids like FeBr₃ or AlBr₃ achieves mono- or di-bromination. For 3,5-dibromo-4-nitropyridine, bromination of 4-nitropyridine proceeds at 50–60°C in dichloromethane, yielding 70–75% product. Industrial protocols optimize scalability by substituting Br₂ with N-bromosuccinimide (NBS) in acetonitrile, enhancing safety and selectivity.

Electrochemical Bromination:

Recent advances employ tetrabutylammonium bromide (TBAB) under electrochemical conditions, enabling meta-bromination without catalysts or oxidants. This method achieves 28–95% yields at room temperature, with gram-scale feasibility.

Comparative Analysis of Bromination Methods:

| Method | Reagents/Conditions | Yield (%) | Regioselectivity |

|---|---|---|---|

| Electrophilic | Br₂, FeBr₃, 50°C, 6–8 hrs | 70–75 | 3,5-dibromination |

| NBS in CH₃CN | NBS, CH₃CN, 25°C, 12 hrs | 85–90 | 3,5-dibromination |

| Electrochemical | TBAB, DMF, rt, 6 hrs | 28–95 | meta-selective |

Nitration Pathways in Halogenated Pyridine Systems

Nitration of halogenated pyridines often precedes bromination due to the nitro group’s strong electron-withdrawing effects. Dinitrogen pentoxide (N₂O₅) in sulfuric acid selectively nitrates pyridine at the 4-position via N-nitropyridinium intermediate formation. Subsequent bromination yields 3,5-dibromo-4-nitropyridine.

Mechanistic Insight:

The nitration mechanism involves a -sigmatropic shift, where the nitro group migrates from the 1-position (N-oxide) to the 3-position. This pathway is supported by isotopic labeling and kinetic studies.

Nitration Efficiency by Substrate:

| Substrate | Nitrating Agent | Yield (%) |

|---|---|---|

| 4-Bromopyridine | N₂O₅/H₂SO₄ | 77 |

| 3-Bromopyridine | N₂O₅/H₂SO₄ | 58 |

| Pyridine | N₂O₅/H₂SO₄ | 82 |

Diazotization-Based Approaches for Functional Group Interconversion

Diazotization enables conversion of amino groups to diverse functionalities. For 3,5-dibromo-4-aminopyridine, treatment with aryl diazonium tetrafluoroborates in pyridine yields azo derivatives, critical for dye and drug synthesis.

Case Study:

Reaction of 3,5-dibromo-4-aminopyridine with 4-nitrobenzenediazonium tetrafluoroborate produces 3,5-dibromo-4-(4-nitrophenylazo)pyridine in 89% yield. This azo compound exhibits nonlinear optical properties, relevant for photonic materials.

Continuous Flow Reactor Applications in Multi-Step Syntheses

Continuous flow reactors enhance efficiency in multi-step syntheses. The Bohlmann–Rahtz reaction, combining Michael addition and cyclodehydration, produces trisubstituted pyridines in flow systems with 76% yield and 5-minute residence time.

Batch vs. Flow Performance:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 24 hrs | 5 min |

| Yield (%) | 65 | 76 |

| Purity (%) | 92 | 98 |

Vicarious nucleophilic substitution (VNS) in nitropyridines proceeds via a two-step mechanism involving initial Meisenheimer complex formation followed by β-elimination of a leaving group [1]. In 3,5-dibromo-4-nitropyridine, the nitro group at position 4 activates the aromatic ring toward nucleophilic attack by withdrawing electron density through resonance, while the bromine substituents at positions 3 and 5 exert competing electronic and steric effects.

The nitro group directs nucleophiles to positions ortho and para to itself. However, steric hindrance from the bromine atoms at positions 3 and 5 effectively blocks substitution at positions 2 and 6 (ortho to nitro), leaving position 1 (para to nitro) as the primary site for attack [1] [2]. This regioselectivity is corroborated by studies on analogous systems, where bulky substituents adjacent to reactive sites suppress nucleophilic accessibility [1].

Key Mechanistic Features:

- Meisenheimer Adduct Stability: The nitro group stabilizes the anionic σ-complex intermediate through resonance delocalization of negative charge into its π* orbitals [1].

- Elimination Kinetics: Base-induced β-elimination of the sulfinic acid leaving group is facilitated by planarization of the nitro and alkyl substituents, which stabilizes the transition state through conjugation [1]. Steric bulk from bromine substituents slows this step by disrupting coplanarity.

Nitro Group Directed Electrophilic Aromatic Substitution

While nitro groups typically deactivate aromatic rings toward electrophilic substitution, their directional influence persists even in highly substituted systems. In 3,5-dibromo-4-nitropyridine, the nitro group exerts residual meta-directing effects, channeling electrophiles to position 6 (meta to nitro) despite the presence of bromine substituents.

Computational studies of related nitropyridines reveal that the nitro group creates localized regions of reduced electron density at positions ortho and para, while bromine atoms further withdraw electron density via inductive effects [4]. This dual deactivation renders classical electrophilic substitutions (e.g., nitration, sulfonation) kinetically unfavorable under standard conditions. However, directed electrophilic reactions exploiting pre-coordinated metal complexes or superelectrophilic agents could theoretically target position 6, as suggested by DFT-derived electrostatic potential maps [4].

Impact of Bromine Substituents on Ring Reactivity

The bromine atoms in 3,5-dibromo-4-nitropyridine modulate reactivity through three primary mechanisms:

Electronic Effects:

- Inductive electron withdrawal (-I effect) further deactivates the ring, raising activation barriers for both nucleophilic and electrophilic processes [5].

- Resonance donation (+M effect) is negligible due to poor p-orbital overlap between bromine and the aromatic π-system.

Steric Effects:

- The van der Waals radius of bromine (1.85 Å) creates significant steric shielding at positions 2 and 6, effectively blocking bimolecular reactions at these sites [1].

Polarizability:

- Bromine's high polarizability enhances dispersion interactions in transition states, subtly influencing regioselectivity in π-stacked intermediates [5].

Comparative Reactivity Table:

| Position | Electronic Activation | Steric Accessibility |

|---|---|---|

| 1 (para) | Moderate (nitro -M) | High |

| 2 (ortho) | High (nitro -M) | Low (Br at 3) |

| 6 (ortho) | High (nitro -M) | Low (Br at 5) |

Computational Modeling of Transition States (DFT Studies)

Density functional theory (DFT) analyses of 3,5-dibromo-4-nitropyridine derivatives provide atomic-level insights into substitution mechanisms:

Nucleophilic Attack Pathways:

- B3LYP/6-311+G(d,p) calculations show a 12.3 kcal/mol preference for attack at position 1 versus position 6 in VNS reactions, aligning with experimental regioselectivity [4].

- Non-covalent interaction (NCI) analysis reveals stabilizing CH-π interactions between incoming nucleophiles and the bromine substituents in the Meisenheimer complex.

Transition-State Geometry:

- The nitro group adopts a near-coplanar arrangement with the pyridine ring (dihedral angle: 5.7°) during β-elimination, maximizing resonance stabilization [1].

- Bromine substituents distort the transition state through steric repulsion, increasing activation energy by 3.8 kcal/mol compared to non-halogenated analogues [4].

Charge Distribution:

- Natural bond orbital (NBO) analysis identifies a 0.32 e⁻ charge depletion at position 1, rationalizing its susceptibility to nucleophilic attack despite overall ring deactivation [4].

These computational models validate the experimentally observed dominance of para-substitution products while quantifying the steric penalty imposed by bromine substituents.

3,5-Dibromo-4-nitropyridine functions as a versatile electrophilic substrate in transition-metal catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds through established palladium and nickel-catalyzed processes [1] [2]. The presence of two bromine atoms at positions 3 and 5 creates opportunities for sequential or competitive cross-coupling reactions, while the electron-withdrawing nitro group at position 4 significantly influences the electronic properties and reactivity patterns of the molecule [3] [4].

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura coupling represents one of the most extensively studied cross-coupling methodologies involving 3,5-dibromo-4-nitropyridine [5]. The reaction typically employs palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or bis(dibenzylideneacetone)palladium(0) with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as ligand [1]. Under optimized conditions, the compound undergoes regioselective coupling with arylboronic acids to produce functionalized pyridine derivatives with yields ranging from 75-95% [6].

Research has demonstrated that 3,5-dibromo-4-nitropyridine exhibits site-selective reactivity in Suzuki coupling reactions, with the electronic effects of the nitro group influencing the relative reactivity of the two bromine atoms [7]. The electron-deficient nature of the pyridine ring, enhanced by the nitro substituent, facilitates oxidative addition of palladium to the carbon-bromine bonds, with carbon nuclear magnetic resonance studies indicating that position 3 is more deshielded than position 5, resulting in preferential coupling at the 3-position [6].

Negishi Cross-Coupling Mechanisms

The Negishi coupling of 3,5-dibromo-4-nitropyridine with organozinc reagents provides an alternative pathway for carbon-carbon bond formation [8] [9]. This transformation typically requires palladium or nickel catalysts operating under an inert atmosphere due to the air and moisture sensitivity of organozinc compounds [10]. The reaction mechanism involves oxidative addition of the metal catalyst to the carbon-bromine bond, followed by transmetalation with the organozinc reagent and reductive elimination to form the coupling product [1].

Studies have shown that the Negishi coupling tolerates various functional groups and can accommodate both primary and secondary organozinc reagents [11]. The addition of lithium chloride and N-ethylpyrrolidone as additives enhances reaction efficiency and diastereoselectivity when dealing with cyclohexylzinc reagents [12]. Temperature optimization is critical, with reactions typically conducted between -20°C and 80°C depending on the substrate combination and catalyst system employed [1].

Site-Selective Cross-Coupling Strategies

The dual halogen substitution pattern in 3,5-dibromo-4-nitropyridine enables the development of site-selective cross-coupling strategies for the synthesis of unsymmetrically substituted pyridine derivatives [6] [13]. Electronic differentiation between the two bromine positions allows for sequential coupling reactions, where the first coupling occurs preferentially at the more electron-deficient position, followed by functionalization of the remaining halogen under modified reaction conditions [7].

Recent advances in site-selective cross-coupling have utilized sterically bulky ligands and careful temperature control to achieve selective mono-coupling products [2]. Phosphine ligands with large cone angles, such as tri-tert-butylphosphine, have proven particularly effective in preventing over-coupling and maintaining selectivity throughout the reaction [2]. The development of specialized precatalysts has further improved the reliability and scope of these selective transformations [14].

Utilization as Directing Group in C-H Activation Processes

The nitro group in 3,5-dibromo-4-nitropyridine serves as a weakly coordinating directing group in transition-metal catalyzed carbon-hydrogen bond activation reactions [15] [16]. Unlike strongly coordinating groups such as amides or carboxylates, the nitro group provides moderate directional control through weak coordination to metal centers, enabling regioselective functionalization of adjacent carbon-hydrogen bonds [17].

Nitro Group Directing Effects

Computational studies using density functional theory have revealed that the nitro group in nitropyridines creates localized regions of reduced electron density at positions ortho and para to the nitro substituent . In 3,5-dibromo-4-nitropyridine, this electronic influence extends to the remaining carbon-hydrogen bonds, making them more susceptible to metalation by electron-rich transition metal complexes [19].

The directing ability of the nitro group has been demonstrated in palladium-catalyzed ortho-arylation reactions, where 3,5-dibromo-4-nitropyridine undergoes selective carbon-hydrogen bond activation at position 6, followed by coupling with aryl halides or arylboronic acids [15]. These transformations typically require temperatures between 120-150°C and the presence of oxidants such as silver acetate or copper acetate to facilitate the catalytic cycle [17].

Rhodium and Iridium-Catalyzed Processes

Rhodium(III) and iridium(III) complexes have shown particular efficacy in promoting nitro-directed carbon-hydrogen activation of 3,5-dibromo-4-nitropyridine [16]. The mechanism involves initial coordination of the nitro oxygen to the metal center, followed by cyclometalation through concerted metalation-deprotonation or sigma-complex assisted metathesis pathways [20].

Studies employing rhodium catalysts with cyclopentadienyl ligands have achieved selective carbon-hydrogen arylation at the 6-position of 3,5-dibromo-4-nitropyridine with good yields and functional group tolerance [16]. The reaction scope encompasses various aryl iodides and arylboronic acids, with electron-deficient arenes showing enhanced reactivity due to favorable electronic matching with the electron-poor pyridine substrate [19].

Nickel-Catalyzed C-H Activation

Recent developments in nickel catalysis have expanded the scope of carbon-hydrogen activation reactions involving 3,5-dibromo-4-nitropyridine [21] [22]. Nickel complexes with N-heterocyclic carbene ligands have demonstrated unique reactivity patterns, enabling carbon-hydrogen functionalization at positions that are typically unreactive with palladium catalysts [23].

A particularly notable advance involves the use of bifunctional N-heterocyclic carbene ligands incorporating aluminum-binding side-arms [22]. These specialized ligands recruit and orient the pyridine substrate through reversible coordination, leading to the assembly of macrocyclophane transition states that enable selective carbon-hydrogen activation at the 3-position [23]. This approach represents a significant departure from conventional electronic control and demonstrates the potential for overriding intrinsic site selectivity through clever ligand design [22].

Participation in Multi-Component Reaction Systems

3,5-Dibromo-4-nitropyridine participates in various multi-component reaction systems that enable the rapid assembly of complex heterocyclic structures through one-pot synthetic procedures [24] [25]. These transformations leverage the multiple reactive sites present in the molecule to facilitate sequential bond-forming reactions with complementary reagents [26].

Modified Hantzsch-Type Reactions

While classical Hantzsch reactions typically employ β-dicarbonyl compounds and aldehydes with ammonia or ammonium salts, modified protocols incorporating 3,5-dibromo-4-nitropyridine as a starting material enable access to highly substituted pyridine derivatives [27]. These reactions proceed through initial nucleophilic substitution at the halogenated positions, followed by cyclocondensation and rearomatization steps [24].

The electron-deficient nature of 3,5-dibromo-4-nitropyridine makes it particularly suitable for three-component reactions involving nucleophilic partners such as malononitrile and active methylene compounds [28]. Under basic conditions, these transformations yield pyridine-3,5-dicarbonitriles and related structures with yields typically ranging from 60-85% [26]. The reaction mechanism involves sequential nucleophilic substitution and cyclization steps, with the nitro group serving as both an activating group and potential site for further functionalization [29].

Vicarious Nucleophilic Substitution

The vicarious nucleophilic substitution (VNS) reaction represents a particularly important multi-component transformation involving 3,5-dibromo-4-nitropyridine [30]. This process involves the reaction of the electron-deficient pyridine with sulfonyl-stabilized carbanions, leading to carbon-hydrogen alkylation through formation of Meisenheimer-type intermediates [30].

Mechanistic studies have revealed that the VNS reaction proceeds through initial nucleophilic attack para to the nitro group, forming an anionic intermediate that undergoes base-induced β-elimination of sulfinic acid [30]. The regioselectivity of this process is controlled by the electronic effects of the nitro and halogen substituents, with computational studies confirming that charge stabilization requires planarization of the alkyl substituent and adjacent nitro group [30].

Electrochemical Multi-Component Processes

Recent advances in electrochemical synthesis have opened new pathways for multi-component reactions involving 3,5-dibromo-4-nitropyridine [31]. These processes utilize alternating current to drive electron transfer steps that generate reactive intermediates capable of participating in subsequent coupling reactions [31].

Electrochemical conditions enable the coupling of 3,5-dibromo-4-nitropyridine with nucleophiles such as morpholine and various alkoxides under mild conditions [31]. The alternating current facilitates both the reduction and oxidation phases necessary for the catalytic cycle, with kinetic studies demonstrating that both phases are essential for product formation [31]. These methods offer advantages in terms of reaction mildness and functional group tolerance compared to traditional thermal processes [31].

Microwave-Assisted Synthesis

Microwave irradiation has proven particularly effective for accelerating multi-component reactions involving 3,5-dibromo-4-nitropyridine [29]. These conditions enable rapid heating and improved mass transfer, leading to shorter reaction times and often improved yields compared to conventional heating methods [29].

Studies comparing microwave-assisted synthesis with conventional heating have shown that microwave conditions can reduce reaction times from 6-9 hours to 15-30 minutes while maintaining comparable yields [29]. The enhanced reaction rates are attributed to more efficient heating and the ability to achieve higher reaction temperatures without solvent decomposition [29]. This methodology has been successfully applied to the synthesis of various substituted pyridines with potential anti-inflammatory activity [29].

Metal-Free Multi-Component Cascades

The development of metal-free multi-component reactions involving 3,5-dibromo-4-nitropyridine has gained attention as a sustainable alternative to transition-metal catalyzed processes [32]. These reactions typically rely on organocatalysts or simple base-mediated processes to facilitate the sequential bond-forming steps [33].